molecular formula C19H17ClN4O2 B2774923 1-(4-chlorobenzyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1009295-40-2

1-(4-chlorobenzyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2774923
CAS RN: 1009295-40-2
M. Wt: 368.82
InChI Key: MQGRSFUEDJQDNX-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C19H17ClN4O2 and its molecular weight is 368.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Triazole compounds, including 1,2,4-triazole derivatives, have been extensively studied for their versatile chemical properties and synthetic applications. For instance, the synthesis of dihydropyrrolo[3,4-d][1,2,3]triazoles has been explored for their anti-protozoal activity, showcasing the methodological advancements in creating heterocyclic compounds with potential biological activities (Dürüst et al., 2012). Such synthetic routes highlight the importance of triazole derivatives in developing new pharmacologically active molecules.

Biological Applications

The broader class of triazoles, including 1,2,4-triazoles and their derivatives, has been recognized for its significant pharmacological potential. These compounds are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For example, studies have explored the synthesis and biological evaluation of triazole derivatives as inhibitors against specific enzymes or for their antifungal properties, indicating the potential of these compounds in therapeutic applications (Jiang & Hansen, 2011).

Environmental and Green Chemistry

The development of environmentally friendly synthetic methods for triazole derivatives emphasizes the importance of green chemistry principles in the field. A novel, catalyst-free synthesis approach for dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones showcases the advancements towards more sustainable chemical synthesis processes (Karami et al., 2015).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-11-3-8-15(9-12(11)2)24-18(25)16-17(19(24)26)23(22-21-16)10-13-4-6-14(20)7-5-13/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGRSFUEDJQDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.